2-Fluoro-6-hydroxymethyl pyridine
CAS No.: 315180-17-7
Cat. No.: VC21202881
Molecular Formula: C6H6FNO
Molecular Weight: 127.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 315180-17-7 |
---|---|
Molecular Formula | C6H6FNO |
Molecular Weight | 127.12 g/mol |
IUPAC Name | (6-fluoropyridin-2-yl)methanol |
Standard InChI | InChI=1S/C6H6FNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 |
Standard InChI Key | OWTCZNAMUJIMOC-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1)F)CO |
Canonical SMILES | C1=CC(=NC(=C1)F)CO |
Introduction
Chemical Identity and Properties
2-Fluoro-6-hydroxymethyl pyridine is characterized by specific chemical identifiers and physical properties that define its behavior in various chemical environments.
Basic Chemical Information
The compound 2-Fluoro-6-hydroxymethyl pyridine, registered under CAS number 315180-17-7, is a fluorinated pyridine derivative with a hydroxymethyl functional group. It belongs to the heterocyclic aromatic compound family, specifically pyridines, which are known for their importance in pharmaceutical and agrochemical chemistry .
Chemical Structure and Properties
The molecular structure of 2-Fluoro-6-hydroxymethyl pyridine consists of a pyridine ring with a fluorine atom at position 2 and a hydroxymethyl group (CH₂OH) at position 6. This arrangement creates a molecule with both electron-withdrawing and hydrogen-bonding capabilities.
Property | Value |
---|---|
Chemical Formula | C₆H₆FNO |
Molecular Weight | 127.12 g/mol |
Chemical Name (IUPAC) | (6-fluoropyridin-2-yl)methanol |
Appearance | Not specified in available data |
MDL Number | MFCD07783827 |
Table 1: Physical and Chemical Properties of 2-Fluoro-6-hydroxymethyl pyridine
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs:
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(6-Fluoro-2-pyridyl)methanol
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2-Pyridinemethanol, 6-fluoro-
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(6-fluoropyridin-2-yl)methanol
Hazard Category | Classification |
---|---|
GHS Symbol | GHS07 (Exclamation mark) |
Signal Word | Warning |
Hazard Statements | H302-H312-H332 (Harmful if swallowed, harmful in contact with skin, harmful if inhaled) |
Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 |
Table 2: GHS Hazard Classification for 2-Fluoro-6-hydroxymethyl pyridine
Reactivity and Chemical Transformations
The reactivity of 2-Fluoro-6-hydroxymethyl pyridine can be inferred from studies on similar pyridine derivatives, particularly regarding hydroxylation and other transformations.
Hydroxylation Patterns in Related Compounds
Research on oxyfunctionalization of pyridine derivatives provides insights into potential reaction patterns. For instance, studies with Burkholderia sp. MAK1 cells have demonstrated regioselective hydroxylation at the 5-position of various pyridine derivatives .
Substrate | Product | Conversion (%) |
---|---|---|
Pyridin-2-amine | Hydroxylated at the 5-position | 99 |
3-Fluoropyridin-2-amine | Hydroxylated at the 5-position | 43 |
4-Fluoropyridin-2-amine | 6-amino-4-fluoro-pyridin-3-ol | 70 |
Table 3: Hydroxylation Patterns in Fluorinated Pyridine Derivatives
Applications and Utility
Pharmaceutical Applications
Fluorinated pyridine compounds are widely utilized in pharmaceutical research due to their unique properties:
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The fluorine atom often enhances metabolic stability
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Improved binding affinity to target proteins
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Modified physicochemical properties compared to non-fluorinated analogs
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Potential applications as building blocks for active pharmaceutical ingredients
Agrochemical Applications
Similar to related compounds like 2-fluoro-6-(trifluoromethyl)pyridine, 2-Fluoro-6-hydroxymethyl pyridine may serve as an intermediate in the synthesis of agrochemical products . The hydroxymethyl group provides a convenient handle for further derivatization to create compounds with potential pesticidal activity.
Research Utility
As a functionalized pyridine derivative, 2-Fluoro-6-hydroxymethyl pyridine likely serves as:
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A synthetic intermediate in complex molecule synthesis
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A building block for combinatorial chemistry libraries
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A starting material for the preparation of specialty chemicals
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A model compound for studying fluorine effects in heterocyclic systems
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